4-Fluoroisoquinolin-5-amine

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its versatility and importance.

Historical Context and Evolution of Isoquinoline-Based Therapeutics

The journey of isoquinoline in medicine began with the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy in the early 19th century. nih.govrsc.org This discovery sparked immense scientific interest in this class of compounds. nih.gov Initially isolated from coal tar in 1885, the synthesis of isoquinoline derivatives has evolved significantly since the late 19th century, with the development of methods like the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. mdpi.comnumberanalytics.comwikipedia.org Over the past two centuries, a vast number of isoquinoline alkaloids have been identified from natural sources, many of which, along with their synthetic analogs, have been developed into revolutionary drugs. nih.govrsc.org This has led to their widespread use in treating a variety of diseases. rsc.org

Broad Spectrum of Biological Activities of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities. nih.govsemanticscholar.orgnih.gov These compounds have been recognized for their potential as antitumor, antimicrobial (including antibacterial, antifungal, and antiviral), antiparasitic, anti-inflammatory, and antioxidant agents. nih.govamerigoscientific.comresearchgate.net Furthermore, they have shown utility as analgesics, antispasmodics, and enzyme inhibitors. semanticscholar.org The diverse biological functions of isoquinoline derivatives have made them a focal point of therapeutic research for a wide array of ailments, including cancer, infectious diseases, and cardiovascular conditions. nih.govresearchgate.net For instance, some derivatives have demonstrated the ability to interfere with critical cellular processes such as DNA replication and repair. semanticscholar.org

Role as a Privileged Scaffold in Drug Design and Development

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel drugs. researchgate.net The structural and chemical versatility of the isoquinoline ring allows for the development of a wide range of derivatives with tailored pharmacological profiles. researchgate.netnih.gov This has led to the creation of numerous marketed and clinical drugs for treating conditions ranging from cancer to nervous system disorders. nih.gov The adaptability of the isoquinoline scaffold continues to make it a central element in the quest for new and more effective therapeutic agents. rsc.orgnih.gov

Strategic Importance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a key strategy in modern drug discovery, offering a powerful tool to enhance the properties of drug candidates. numberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Impact of Fluorine Substitution on Molecular Properties and Bioactivity

| Property | Effect of Fluorine Substitution | Consequence for Drug Design |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. acs.org | Prevents oxidative metabolism, potentially increasing drug half-life. tandfonline.com |

| Lipophilicity | Generally increased compared to a C-H bond. tandfonline.comencyclopedia.pub | Can improve membrane permeation and absorption. tandfonline.com |

| Basicity (pKa) | Can be reduced in nearby functional groups. tandfonline.com | May enhance bioavailability through better membrane permeation. tandfonline.com |

| Binding Affinity | Can be enhanced through specific interactions with target proteins. tandfonline.com | Leads to increased potency and efficacy. nih.gov |

| Molecular Conformation | Can be influenced through stereoelectronic effects. beilstein-journals.org | Optimizes the molecule's shape for receptor binding. beilstein-journals.org |

Positioning 4-Fluoroisoquinolin-5-amine within the Landscape of Fluorinated Heterocycles

Heterocyclic compounds containing fluorine are of significant interest in medicinal chemistry and materials science. dntb.gov.uaresearchgate.net The incorporation of fluorine into organic molecules can lead to substantial changes in their physical, chemical, and biological properties. dntb.gov.uaresearchgate.net Within this context, fluorinated isoquinolines represent an important class of compounds found in many bioactive products. dntb.gov.ua this compound emerges as a noteworthy molecule, combining the structural features of the isoquinoline scaffold with the unique electronic properties of a strategically placed fluorine atom and an amino group.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 928664-14-6 | bldpharm.comchemscene.com |

| Molecular Formula | C₉H₇FN₂ | chemscene.com |

| Molecular Weight | 162.16 g/mol | chemscene.com |

| Synonym | 4-Fluoro-5-isoquinolinamine | chemscene.com |

| Purity | ≥95-98% (Commercially available) | chemscene.comaksci.com |

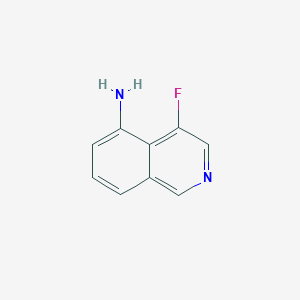

The structure of this compound is characterized by an isoquinoline core, which consists of a fused benzene (B151609) ring and a pyridine (B92270) ring. The molecule is distinguished by two key substituents on the benzenoid ring: a fluorine atom at position 4 and an amine group at position 5.

The fluorine atom at C-4 significantly influences the molecule's electronic properties due to its high electronegativity. This results in a modification of the electron density of the heterocyclic ring system. The introduction of fluorine can alter properties such as bond strength, lipophilicity, and pKa. google.com The amine group at C-5, being an electron-donating group, also modulates the electronic character of the aromatic system.

The reactivity of this compound is largely dictated by the amine group. This primary aromatic amine can undergo reactions typical for this functional group, most notably diazotization. The process involves treating the amine with a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. google.com This diazonium intermediate is highly reactive and unstable, serving as a gateway for introducing a wide range of other functional groups. google.com For instance, in related fluorinated isoquinoline derivatives, intramolecular hydrogen bonds between a fluorine atom and an N-H group have been observed, which can influence molecular conformation and reactivity. researchgate.net

The primary significance of this compound in synthetic chemistry lies in its role as a key building block for more complex molecules. lookchem.com Its utility is demonstrated in the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a crucial intermediate in the preparation of pharmaceutical agents. google.com

The synthesis involves the diazotization of 5-amino-4-fluoroisoquinoline with sodium nitrite, followed by a Sandmeyer-type reaction. google.com In this subsequent step, the unstable diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst, which introduces the sulfonyl chloride moiety onto the isoquinoline ring at position 5. google.com The resulting 4-fluoroisoquinoline-5-sulfonyl chloride is a versatile reagent itself, with its highly reactive sulfonyl chloride group enabling the synthesis of various sulfonamide derivatives. This compound serves as a key intermediate in the synthesis of Ripasudil, a Rho-kinase inhibitor used in the treatment of glaucoma and ocular hypertension. The transformation of the amine to the sulfonyl chloride highlights the strategic importance of this compound as a precursor in multi-step synthetic pathways. google.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoroisoquinoline-5-sulfonyl chloride |

| 4-aminoisoquinoline |

| 4-bromoisoquinoline |

| Ripasudil |

| Sodium nitrite |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUBMVBAMAKLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Fluoroisoquinolin 5 Amine and Its Precursors

Regioselective Synthesis Strategies for Fluorinated Isoquinoline (B145761) Systems

Achieving regioselectivity in the synthesis of fluorinated isoquinoline systems is a critical challenge for organic chemists. The position of the fluorine atom and other substituents on the isoquinoline ring dictates the molecule's ultimate properties and reactivity.

Direct Fluorination Techniques and Challenges

Direct C-H fluorination offers an atom-economical approach to introduce fluorine into the isoquinoline nucleus. However, this method is fraught with challenges, primarily concerning regioselectivity and the inherent inertness of C-H bonds. acs.orgbeilstein-journals.org The electron-deficient nature of the pyridine (B92270) ring in isoquinoline makes electrophilic aromatic substitution difficult. acs.org

Recent advancements have focused on visible-light-induced fluorination. For instance, the use of N-fluorobenzenesulfonimide (NFSI) and a silane (B1218182) under visible light can achieve the C-H fluorination of isoquinolines. chinesechemsoc.org These reactions often proceed via radical intermediates, and the regioselectivity can be influenced by the specific reaction conditions and the substitution pattern of the isoquinoline precursor. A notable challenge is controlling the position of fluorination, as direct fluorination of isoquinoline itself often leads to substitution at the C1 position. chinesechemsoc.org Another approach involves a concerted nucleophilic aromatic substitution, which aims to avoid the formation of high-energy Meisenheimer intermediates, a common hurdle in the nucleophilic fluorination of electron-deficient azaarenes. acs.org

Challenges in Direct Fluorination of Isoquinoline:

| Challenge | Description |

| Regioselectivity | Controlling the specific site of fluorination on the isoquinoline ring is difficult due to multiple potential reaction sites. |

| C-H Bond Inertness | The high bond dissociation energy of C-H bonds necessitates reactive fluorinating agents, which can lead to side reactions. beilstein-journals.org |

| Electron-Deficient Ring | The pyridine ring's electron-deficient nature deactivates it towards electrophilic attack, making traditional electrophilic fluorination challenging. acs.org |

| Harsh Reagents | Some direct fluorination methods require harsh or specialized reagents, such as elemental fluorine, which can be difficult to handle and unselective. |

Cyclization Reactions for Isoquinoline Ring Assembly

Constructing the fluorinated isoquinoline ring system through cyclization reactions is a powerful and widely employed strategy. These methods often offer excellent control over the placement of the fluorine atom and other substituents.

One effective method is the silver-catalyzed intramolecular oxidative aminofluorination of alkynes. acs.org This reaction utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorine source to construct 4-fluoroisoquinolines from appropriately substituted alkyne precursors. acs.org Another approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophiles to yield substituted isoquinolines. acs.org

The condensation of lithiated o-tolualdehyde tert-butylimines with nitriles provides a convergent route to polysubstituted isoquinolines. nih.govharvard.edu This method allows for the introduction of various substituents at different positions of the isoquinoline core by trapping the intermediate eneamido anion with different electrophiles. nih.govharvard.edu

Precursor Functionalization and Subsequent Ring Closure

The synthesis of 4-fluoroisoquinolin-5-amine and its analogs can be achieved by first constructing a functionalized precursor, followed by a ring-closing reaction. This strategy allows for the precise installation of the desired substituents before the formation of the heterocyclic ring.

An example of this approach is the synthesis of 8-fluoro-3,4-dihydroisoquinoline. This synthesis begins with the protection of 2-fluoro-6-methylaniline, followed by ortho-lithiation and formylation to introduce an aldehyde group. Subsequent acidic cyclization leads to the formation of the dihydroisoquinoline ring with the fluorine atom at the 8-position. mdpi.com This intermediate can then be further functionalized. While this example illustrates the general principle for a different isomer, similar strategies involving the cyclization of appropriately substituted phenethylamines (Bischler-Napieralski or Pictet-Spengler type reactions) or benzaldehydes can be envisioned for the synthesis of 4-fluoroisoquinoline (B1268607) precursors.

Specific Synthetic Routes to this compound

The most direct and well-documented synthesis of this compound starts from the readily available 4-fluoroisoquinoline. This multi-step process involves the introduction of a nitro group, followed by its reduction to the desired amine.

Multi-step Synthesis from 4-Fluoroisoquinoline Derivatives

This synthetic pathway is a classical example of electrophilic aromatic substitution on a pre-formed isoquinoline ring, followed by a functional group transformation.

The synthesis commences with the nitration of 4-fluoroisoquinoline. google.com This is typically achieved by treating 4-fluoroisoquinoline with a nitrating agent, such as potassium nitrate (B79036), in concentrated sulfuric acid. This electrophilic substitution reaction yields a mixture of regioisomers, with the primary product being 4-fluoro-5-nitroisoquinoline (B8650222). google.com

The subsequent step is the reduction of the nitro group to an amino group. This transformation is commonly carried out using a reducing agent like stannous chloride dihydrate in the presence of concentrated hydrochloric acid. google.com This reaction selectively reduces the nitro group without affecting the fluorine substituent or the isoquinoline ring system, affording the target compound, this compound. google.com The final product can then be purified from any remaining regioisomers or unreacted starting material. google.com

Synthetic Pathway to this compound:

| Step | Reactant | Reagents | Product |

| Nitrification | 4-Fluoroisoquinoline | Potassium Nitrate, Sulfuric Acid | 4-Fluoro-5-nitroisoquinoline |

| Reduction | 4-Fluoro-5-nitroisoquinoline | Stannous Chloride Dihydrate, Hydrochloric Acid | This compound |

This nitrification and reduction sequence represents a reliable and scalable method for the preparation of this compound, a valuable building block in various chemical research and development areas.

Strategies for Amine Group Introduction

The introduction of the amine group at the C5 position of the 4-fluoroisoquinoline scaffold is a critical step in the synthesis of the target compound. The most established method involves the reduction of a nitro group precursor.

A common synthetic route begins with the nitration of 4-fluoroisoquinoline using a nitrating agent such as potassium nitrate in sulfuric acid. This reaction typically yields a mixture of 4-fluoro-5-nitroisoquinoline and its 8-nitro positional isomer. Subsequent reduction of the nitro group is then carried out to furnish the desired amine. A variety of reducing agents can be employed for this transformation, with stannous chloride dihydrate in concentrated hydrochloric acid being a frequently used reagent system. google.com This classical approach, while effective, necessitates a multi-step process that includes the initial nitration, reduction, and subsequent purification to separate the desired 5-amino isomer from other byproducts. google.com

| Step | Reaction | Reagents | Key Considerations |

| 1 | Nitration | Potassium nitrate, Sulfuric acid | Formation of positional isomers (5-nitro and 8-nitro) |

| 2 | Reduction | Stannous chloride dihydrate, Concentrated HCl | Conversion of the nitro group to an amine |

One-Pot Reaction Sequences and Efficiency Considerations

In an effort to enhance synthetic efficiency and reduce the number of intermediate purification steps, one-pot reaction sequences have been developed for the synthesis of key precursors to this compound. A notable example is the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, which can be readily converted to the corresponding sulfonamide and subsequently to the amine. This streamlined approach avoids the use of nitration and diazotization reactions, which are often associated with safety concerns and the generation of difficult-to-remove impurities.

The one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride typically involves the direct sulfonation of 4-fluoroisoquinoline with sulfuric anhydride (B1165640) (SO₃) in sulfuric acid, followed by in-situ chlorination with a halogenating agent like thionyl chloride. patsnap.com This method offers significant advantages in terms of operational simplicity, reduced production time, and improved scalability. patsnap.com The resulting sulfonyl chloride can be isolated as a hydrochloride salt, which facilitates purification and separation from positional isomers. patsnap.com

| Parameter | Optimal Range | Impact on Yield/Purity |

| SO₃ Molar Ratio | 8–10 mol per substrate | Maximizes sulfonation efficiency. |

| Sulfonation Temperature | 30–50°C | Balances reaction rate and stability. |

| Halogenation Time | 4–6 hours | Ensures complete conversion to the sulfonyl chloride. |

Advanced Catalytic Approaches in 4-Fluoroisoquinoline Synthesis

Catalysis plays a pivotal role in the modern synthesis of fluorinated isoquinolines, offering pathways to novel structures and improved reaction efficiencies. Transition metal-catalyzed reactions are particularly prominent for both the formation of the core isoquinoline structure and the introduction of the fluorine atom.

Transition Metal-Catalyzed Reactions for C-F Bond Formation and Functionalization

The formation of the C-F bond is a challenging yet crucial step in the synthesis of fluorinated heterocycles. Transition metal catalysis has emerged as a powerful tool for this transformation, often providing high selectivity and functional group tolerance. beilstein-journals.org

Silver(I) catalysis has been successfully employed in the intramolecular oxidative aminofluorination of alkynes to produce 4-fluoroisoquinolines. acs.org This method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorine source and proceeds under mild conditions. acs.org Another innovative approach involves a one-pot tandem sequence of silver-catalyzed amination of alkynes followed by an exchange with a hypervalent iodine reagent to form aryl(isoquinoline)iodonium salts. These salts can then undergo nucleophilic fluorination. scispace.com

Rhodium(III)-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of substituted isoquinolines. rsc.org These methods can utilize various directing groups to achieve high regioselectivity. Palladium-catalyzed reactions are also widely used, for instance, in the fluorination of aryl triflates and bromides. beilstein-journals.org These catalytic systems often rely on the reductive elimination from a high-valent metal-fluoride complex to form the C-F bond. acs.org

| Catalyst System | Reaction Type | Key Features |

| Ag(I) / NFSI | Intramolecular Oxidative Aminofluorination | Efficient synthesis of 4-fluoroisoquinolines from alkyne precursors. acs.org |

| Ag(I) / Hypervalent Iodine Reagent | Tandem Amination/Iodonium Salt Formation | One-pot synthesis of precursors for nucleophilic fluorination. scispace.com |

| Rh(III) | C-H Activation/Annulation | Synthesis of highly substituted isoquinolines. rsc.org |

| Pd(II) | C-H Trifluoromethylation | Introduction of trifluoromethyl groups using electrophilic sources. beilstein-journals.org |

| Pd-based catalysts | Cross-Coupling | Fluorination of aryl halides and triflates. beilstein-journals.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral amines is of great interest in pharmaceutical chemistry. While a direct enantioselective synthesis of this compound is not extensively documented, established principles of asymmetric synthesis can be applied to its derivatives.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral auxiliary groups can be used in the resolution of diastereomeric mixtures of 1,4-dihydropyridine (B1200194) derivatives, a strategy that could be adapted for isoquinoline precursors. nih.gov

Catalytic asymmetric hydrogenation is another powerful technique for the synthesis of chiral amines. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of fluorinated isoquinoline derivatives has been shown to be an effective method for producing chiral tetrahydroisoquinolines. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters provides access to chiral α-amino acid derivatives with high enantiomeric excess. google.com The resolution of racemic mixtures using chiral high-performance liquid chromatography (HPLC) is also a widely used method to obtain enantiomerically pure compounds. google.com

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purity of this compound and its intermediates is crucial for their intended applications. Chromatographic methods are indispensable for the separation and purification of these compounds.

Chromatographic Separation Methods

Column chromatography is a fundamental technique for the purification of synthetic intermediates in the preparation of this compound. For instance, after the reduction of 4-fluoro-5-nitroisoquinoline, column chromatography is employed to separate the desired 5-amino isomer from the 8-amino isomer and other impurities. google.com Silica gel is a common stationary phase for this purpose. rsc.org

High-performance liquid chromatography (HPLC) is a more advanced and efficient technique used for both analytical and preparative separations. koreascience.krnih.gov Reversed-phase HPLC, often using a C18 column, is frequently employed for the separation of isoquinoline alkaloids and their derivatives. koreascience.kr The separation can be optimized by adjusting the mobile phase composition, including the pH and the organic modifier gradient. koreascience.krnih.gov For the separation of positional isomers, which can be challenging due to their similar physical properties, HPLC offers superior resolution compared to standard column chromatography. google.com Preparative HPLC can be used to isolate pure compounds on a larger scale. ardena.comwarwick.ac.uk Furthermore, chiral HPLC, utilizing a chiral stationary phase, is the method of choice for the separation of enantiomers of chiral derivatives. google.commst.edu

| Chromatographic Method | Application | Key Features |

| Column Chromatography | Purification of intermediates | Separation of positional isomers (e.g., 5-amino vs. 8-amino). google.com |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separations | High resolution for isomer separation; optimization of mobile phase is critical. koreascience.krnih.gov |

| Chiral HPLC | Separation of enantiomers | Use of a chiral stationary phase to resolve racemic mixtures. google.commst.edu |

Spectroscopic and Spectrometric Analysis for Structural Confirmation

The unequivocal structural confirmation of this compound and its synthetic precursors is paramount, achieved through a combination of modern spectroscopic and spectrometric techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information on the molecular structure, functional groups, and elemental composition, ensuring the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of the 4-fluoroisoquinoline framework.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the isoquinoline core, characteristic chemical shifts are observed for the aromatic protons. In the case of precursors and derivatives, specific proton signals confirm the presence and position of substituents. For example, in a related derivative, 4-fluoroisoquinoline-3-carbaldehyde, the aldehydic proton appears as a singlet at a very downfield position (δ 10.48 ppm), while the isoquinoline protons resonate between δ 7.87 and 9.18 ppm. rsc.org

¹³C NMR: Carbon NMR complements proton NMR by detailing the carbon skeleton. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and nitrogen appearing at different fields. The carbon atom bonded to fluorine exhibits a characteristic splitting pattern (¹JFC). For instance, in 4-fluoroisoquinoline-3-carbaldehyde, the fluorine-bonded carbon (C4) shows a large coupling constant (¹JFC = 280.7 Hz). rsc.org

¹⁹F NMR: Fluorine NMR is highly specific for confirming the presence and environment of fluorine atoms within the molecule. Aromatic fluorine atoms typically resonate in a characteristic region. For example, the fluorine atom in 4-fluoroisoquinoline-3-carbaldehyde gives a singlet at δ -136.1 ppm. rsc.org In derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride, the aromatic fluorine signal is expected around -110 to -120 ppm.

Interactive Data Table: Representative ¹H NMR Spectral Data for a 4-Fluoroisoquinoline Derivative Data for 4-Fluoroisoquinoline-3-carbaldehyde rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 10.48 | s (singlet) |

| H1 | 9.18 | s (singlet) |

| H8 | 8.29 | d (doublet) |

| H5 | 8.12 | d (doublet) |

| H6, H7 | 7.87-7.93 | m (multiplet) |

Interactive Data Table: Representative ¹³C NMR Spectral Data for a 4-Fluoroisoquinoline Derivative Data for 4-Fluoroisoquinoline-3-carbaldehyde rsc.org

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C=O | 188.6 | - |

| C4 | 158.3 | ¹JFC = 280.7 |

| C1 | 149.0 | ⁴JFC = 5.4 |

| C8a | 132.4 | ³JFC = 4.7 |

| C6 | 132.1 | ²JFC = 5.8 |

| C7 | 131.9 | ⁴JFC = 1.5 |

| C3 | 131.5 | - |

| C4a | 127.6 | ⁴JFC = 1.9 |

| C8 | 126.7 | ²JFC = 15.9 |

| C5 | 121.7 | ³JFC = 5.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the principal functional groups present in the molecule. The primary amine group of this compound is expected to show characteristic N-H stretching vibrations.

N-H Stretch: Primary amines typically exhibit two distinct absorption bands in the region of 3200-3600 cm⁻¹ due to symmetric and asymmetric N-H stretching. utdallas.eduorgchemboulder.comlibretexts.org

N-H Bend: The N-H bending vibration for primary amines is usually observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretch: The stretching vibration for aromatic C-N bonds appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Other Groups: In precursors like 4-fluoro-5-nitroisoquinoline, the nitro group would show strong characteristic absorptions. In derivatives such as 4-fluoroisoquinoline-5-sulfonyl chloride, the S=O stretching of the sulfonyl group is prominent around 1350 cm⁻¹. A patent for a related sulfonyl chloride derivative reports IR peaks at 2994, 1655, 1495, 1375, and 1355 cm⁻¹. google.com

Interactive Data Table: General IR Absorption Regions for this compound Functional Groups utdallas.eduorgchemboulder.com

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium, Sharp (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 | Variable |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

| Fluoroaromatic | C-F Stretch | ~1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the target compound and its intermediates. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

For this compound (C₉H₇FN₂), the expected exact mass is approximately 162.06 g/mol . chemshuttle.com Analysis of its precursor, 4-fluoroisoquinoline-5-sulfonic acid, shows a monoisotopic mass of 227.00524239 Da. nih.gov The subsequent derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, has a verified molecular ion [M+H]⁺ at m/z 280.948. This sequential mass information is critical in tracking the success of each synthetic step leading to the final amine product.

Iii. Theoretical and Computational Chemistry of 4 Fluoroisoquinolin 5 Amine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoroisoquinolin-5-amine, dictated by its electronic configuration and geometry.

The electronic structure of this compound is significantly influenced by the interplay between the isoquinoline (B145761) core, the electron-withdrawing fluorine atom, and the electron-donating amine group. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic system. emerginginvestigators.org This effect generally decreases the electron density of the ring, making it more susceptible to nucleophilic attack. The inclusion of fluorine can enhance the chemical stability of a compound. emerginginvestigators.org

Conversely, the amine group at the 5-position acts as an electron-donating group through resonance (+R effect), pushing electron density into the aromatic rings. This donation partially counteracts the inductive withdrawal by the fluorine atom. The net effect is a complex electronic landscape across the molecule. Quantum chemical calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO), are crucial for quantifying this interplay. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For fluorinated compounds, the presence of the CF3 group has been shown to increase reactivity by lowering the HOMO-LUMO gap. nih.gov

The fluorine atom's presence can also sterically hinder reactions at adjacent positions. researchgate.net The lone pairs of the fluorine atom can create electrostatic repulsion with approaching nucleophiles, potentially influencing the regioselectivity of reactions. researchgate.net

Table 1: Predicted Electronic Influences of Substituents on the Isoquinoline Ring

| Substituent | Position | Electronic Effect | Influence on Ring Electron Density | Predicted Impact on Reactivity |

| Fluorine | C4 | Strong Inductive Withdrawal (-I) | Decrease | Activates ring towards nucleophilic attack, particularly at electron-deficient sites. |

| Amine | C5 | Resonance Donation (+R) | Increase | Activates ring towards electrophilic attack, particularly at ortho and para positions relative to the amine. |

Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies. nih.gov For this compound, the primary source of conformational flexibility is the rotation of the amine group around the C5-N bond. Computational methods can map the potential energy surface associated with this rotation to identify the most stable conformers. nih.govnih.gov

A key structural feature in this molecule is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amine group and the adjacent fluorine atom (N-H···F). Such interactions have been observed in related structures, like derivatives of 4-fluoro-5-sulfonylisoquinoline, where they influence molecular conformation. The formation of this weak hydrogen bond can stabilize a planar conformation where the amine group lies in the same plane as the isoquinoline ring system. Computational analysis can determine the energy of this interaction and the rotational barrier required to break it.

Table 2: Hypothetical Conformational Energetics of this compound (Note: These are illustrative values based on typical N-H···F interactions and rotational barriers.)

| Conformer | H-N-C5-C4 Dihedral Angle | Key Feature | Relative Energy (kcal/mol) |

| Global Minimum | ~0° | Planar, with intramolecular N-H···F hydrogen bond | 0.0 |

| Transition State | ~90° | Amine group perpendicular to the ring plane | 2 - 5 |

| Local Minimum | ~180° | Planar, with N-H pointing away from F | 1 - 3 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction pathways, allowing for the characterization of transient species like transition states that are not experimentally observable.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, such as electrophilic substitution on the amine or nucleophilic substitution on the ring, DFT can be used to model the entire reaction coordinate. By locating the transition state structure—the highest energy point along the reaction path—the activation energy (energy barrier) can be calculated. nih.gov A lower activation energy implies a faster reaction rate. This analysis helps to predict which reactions are kinetically favorable. For example, in the SuFEx click chemistry reaction involving a primary amine, DFT has been used to show that a complementary base significantly lowers the reaction barrier by increasing the amine's nucleophilicity. nih.gov

DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. researchgate.net The MEP map is color-coded, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). researchgate.net

For this compound, the MEP map is expected to show:

Nucleophilic Sites (Red/Yellow): The nitrogen atom of the amine group, due to its lone pair, and certain carbon atoms in the benzene (B151609) ring (ortho/para to the amine) that are enriched by resonance. The isoquinoline nitrogen (N2) is also a potential nucleophilic center.

Electrophilic Sites (Blue): The hydrogen atoms of the amine group and the carbon atom bonded to fluorine (C4), which is electron-deficient due to the inductive effect.

This prediction helps to rationalize the molecule's reactivity, such as where it will be protonated or where it will react with electrophiles and nucleophiles. jddtonline.info

Table 3: Predicted Reactivity Sites of this compound

| Atom/Region | Predicted Character | Rationale |

| Amine Nitrogen (NH₂) | Strongly Nucleophilic | Lone pair of electrons. |

| Isoquinoline Nitrogen (N2) | Nucleophilic | Lone pair of electrons, typical of pyridine-like nitrogens. |

| Ring Carbons (ortho/para to NH₂) | Nucleophilic | Increased electron density due to +R effect of the amine group. |

| Amine Hydrogens (NH₂) | Electrophilic | Positive partial charge, capable of acting as hydrogen bond donors. |

| Carbon C4 (bonded to F) | Electrophilic | Strong electron withdrawal by fluorine creates a positive partial charge. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution or as a solid). dergipark.org.tr MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions. nih.govacs.org

For this compound, MD simulations can reveal how molecules interact with each other and with solvent molecules. The primary intermolecular interactions would include:

Hydrogen Bonding: The amine group is a potent hydrogen bond donor (N-H) and a potential acceptor (at the nitrogen lone pair). In a solvent like water, it would form strong hydrogen bonds.

π-π Stacking: The planar isoquinoline ring system can stack with other aromatic rings through favorable π-π interactions.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C-F and N-H bonds, leading to dipole-dipole interactions.

These simulations are crucial for understanding properties like solubility, crystal packing, and how the molecule might interact with a biological target, such as the active site of an enzyme. mdpi.com

Modeling of Compound-Target Interactions (if applicable based on derivatives)

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the isoquinoline scaffold is a well-recognized pharmacophore, particularly in the development of kinase inhibitors. Computational modeling, primarily through molecular docking, has been instrumental in elucidating the structure-activity relationships (SAR) of analogous isoquinoline and quinoline (B57606) derivatives. These studies provide a predictive framework for understanding how this compound derivatives might engage with biological targets.

Derivatives of the closely related isoquinoline-5-sulfonamide (B1244767) have been investigated as inhibitors of Protein Kinase B (PKB), a key enzyme in cell signaling pathways. emerginginvestigators.org Structure-based drug design and co-crystal structure determinations with the related Protein Kinase A (PKA) have revealed detailed binding modes. emerginginvestigators.org Similarly, molecular docking simulations of dihydroisoquinoline derivatives have been used to explore their binding within the active site of leucine (B10760876) aminopeptidase, a potential anticancer target. nih.gov

For kinase targets, the isoquinoline nucleus often serves as a scaffold that orients substituents to interact with specific regions of the ATP-binding pocket. A common interaction pattern involves the nitrogen atom of the isoquinoline ring acting as a hydrogen bond acceptor with backbone amide protons in the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the active site. The substituents at various positions on the isoquinoline ring are then positioned to form additional interactions, enhancing potency and selectivity.

For instance, in the modeling of inhibitors for Cyclin-Dependent Kinase 4 (CDK4), isoquinoline-1,3-(2H, 4H)-dione derivatives have been studied to elucidate structural features required for their inhibitory activity. nih.gov These computational analyses help in designing novel inhibitors with predicted stronger activity.

The table below illustrates a hypothetical binding model of a generic this compound derivative with a representative kinase active site, based on common interaction patterns observed in related inhibitors.

| Interaction Type | Ligand Moiety | Receptor Residue (Kinase Hinge Region) | Predicted Role in Binding |

| Hydrogen Bond | Isoquinoline Ring Nitrogen | Backbone NH of Alanine | Anchoring the ligand in the ATP-binding site |

| Hydrogen Bond | 5-amino group | Backbone Carbonyl of Glutamate | Enhancing affinity and specificity |

| Potential Halogen Bond/H-Bond | 4-fluoro group | Side chain of Lysine or Backbone NH | Modulating binding affinity and pharmacokinetic properties |

| Van der Waals Interactions | Isoquinoline Ring System | Hydrophobic residues (e.g., Leucine, Valine) | Stabilizing the ligand within the hydrophobic pocket |

This table is an illustrative model based on computational studies of analogous compounds and does not represent experimentally determined interactions for this compound itself.

Hydrogen Bonding Networks and Their Role in Biological Activity

Hydrogen bonding is a critical determinant of the biological activity of small molecules, governing their specificity and affinity for protein targets. For this compound derivatives, the 5-amino group and the 4-fluoro substituent are key players in forming such networks.

The amino group at the 5-position is a classic hydrogen bond donor and can form strong interactions with hydrogen bond acceptor groups on a protein target, such as the backbone carbonyls of amino acids or the side chains of aspartate and glutamate. nih.gov These interactions are often pivotal for the compound's biological efficacy.

Computational studies on related fluorinated quinazolines have demonstrated that fluorine can engage in intramolecular hydrogen bonding, which can rigidify the molecule's conformation, potentially leading to a more favorable binding pose. The strength of these hydrogen bonds can be modulated by the electronic effects of other substituents on the ring system.

A summary of the potential hydrogen bonding interactions involving the key functional groups of this compound is presented below.

| Functional Group | Role in Hydrogen Bonding | Potential Interacting Partner on Protein Target | Significance for Biological Activity |

| 5-amino group | Donor | Carbonyl groups (backbone or side chain), Serine, Threonine | Key interaction for anchoring the molecule and determining specificity. |

| Isoquinoline Ring Nitrogen | Acceptor | Amide protons (e.g., in the kinase hinge region) | Crucial for affinity in many kinase inhibitors. |

| 4-fluoro group | Weak Acceptor | Amide protons (backbone or side chain), Arginine, Lysine | Can contribute to binding affinity and fine-tune the electronic properties of the molecule. |

This table outlines the potential roles of the functional groups in forming hydrogen bonds based on general principles and studies of similar compounds.

V. Biological and Pharmacological Investigations of 4 Fluoroisoquinolin 5 Amine Derivatives

Target Identification and Validation in Disease Pathways

The exploration of 4-Fluoroisoquinolin-5-amine derivatives often begins with identifying their molecular targets within cellular pathways implicated in disease. This process is crucial for understanding their mechanism of action and validating their therapeutic potential.

Research into isoquinoline (B145761) derivatives has identified their interaction with key signaling pathways. For instance, certain isoquinoline compounds are known to be ATP-competitive inhibitors of Ser/Thr protein kinases, which are crucial regulators of numerous cellular processes. nih.gov The Rho-kinase (ROCK) signaling pathway, which plays a significant role in cell adhesion, motility, and proliferation, has been a primary focus. nih.govresearchgate.net Inhibition of this pathway is a therapeutic strategy for conditions like hypertension, glaucoma, and cancer. nih.govresearchgate.net Furthermore, isoquinoline derivatives have been investigated as potential neurotoxins or therapeutic agents in the context of neurodegenerative diseases like Parkinson's, where they may interact with dopaminergic pathways. dntb.gov.uaresearchgate.net In Alzheimer's disease research, an isoquinoline derivative has been developed as a promising PET imaging tracer for aggregated tau protein, a key pathological hallmark of the disease. researchgate.net

A significant body of research has been dedicated to the development of isoquinoline-based derivatives as potent enzyme inhibitors, with a particular emphasis on Rho-kinase (ROCK). researchgate.net The isoquinolinesulfonyl moiety is a well-established pharmacophore for ROCK inhibition. nih.gov

Derivatives of 4-fluoro-5-sulfonylisoquinoline have been synthesized and studied for their specific inhibitory activity. scispace.comnih.gov For example, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) was developed as a more selective inhibitor of Rho-kinase compared to its predecessors, demonstrating a K(i) value of 1.6 nM for Rho-kinase. nih.gov While not a direct derivative of this compound, this highlights the amenability of the isoquinoline-5-sulfonyl scaffold to produce potent and selective ROCK inhibitors. The development of these inhibitors has been instrumental in probing the physiological functions of the Rho-kinase pathway. nih.gov

Below is a table of selected isoquinoline derivatives and their reported inhibitory activities against Rho-kinase.

| Compound Name | Target | Inhibition Value (Ki) |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | 1.6 nM |

| 1-(5-isoquinolinesulfonyl)-homopiperazine (HA-1077) | Rho-kinase | Not specified |

| (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline | Rho-kinase | Not specified |

This table is based on data from available research. nih.govscispace.com "Not specified" indicates that the specific inhibition value was not detailed in the referenced source.

In Vitro Biological Activity Profiling of Derivatives

The therapeutic potential of this compound derivatives is further assessed through a battery of in vitro assays to determine their biological effects at the cellular level.

The cytotoxic and anti-proliferative activities of compounds structurally related to this compound have been evaluated against various human cancer cell lines. Studies on 4-aminoquinoline (B48711) and phenylaminoisoquinolinequinone derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov For instance, a series of 4-aminoquinoline derivatives were tested for their cytotoxic effects on MCF7 and MDA-MB468 human breast tumor cell lines, with some compounds showing high efficacy. nih.govdocumentsdelivered.com

One study found that the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells when compared to chloroquine. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to exhibit significant antiproliferative activity against a panel of six human cancer cell lines, with some compounds having GI50 values below 8 µM. mdpi.com

The table below summarizes the cytotoxic activity of selected quinoline (B57606) derivatives against different cancer cell lines.

| Compound | Cell Line | Activity Metric | Value |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | High Potency | Not specified |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | High Potency | Not specified |

| Pyrazolo[4,3-f]quinoline derivative 1M | NUGC-3 | GI50 | < 8 µM |

| Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 | GI50 | < 8 µM |

| Pyrazolo[4,3-f]quinoline derivative 2P | NUGC-3 | GI50 | < 8 µM |

This table compiles data from studies on related quinoline structures to illustrate the potential of the broader chemical class. nih.govmdpi.com "Not specified" indicates that a precise numerical value was not provided in the source material.

Beyond cancer, isoquinoline and quinoline derivatives are being explored for other therapeutic applications. In the field of neurological disorders, isoquinoline-based molecules have been investigated for their role in Parkinson's disease. dntb.gov.ua A significant development in Alzheimer's disease diagnostics is the creation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, a selective binder to aggregated tau protein, which serves as a PET imaging tracer. researchgate.net

In the context of infectious diseases, 4-aminoquinoline derivatives are known for their antimalarial properties. scu.edu.au Their mechanism can involve interfering with viral replication by increasing the pH of intracellular compartments like endosomes, which inhibits the release of the viral genome into the cytoplasm. scu.edu.au

Enzymatic Interactions and Biocatalysis

The interaction of this compound derivatives with enzymes is a cornerstone of their pharmacological activity. Biocatalysis, the use of enzymes to catalyze chemical reactions, also represents a modern approach to synthesizing complex amine-containing pharmaceuticals. mdpi.com While specific biocatalytic routes for this compound are not extensively detailed in the provided search results, the field offers powerful tools for creating chiral amines, which are common in active pharmaceutical ingredients. mdpi.com Enzymes such as transaminases and imine reductases are employed to produce enantiomerically pure amines, offering greener and more efficient alternatives to traditional chemical synthesis. mdpi.comnih.gov The principles of biocatalysis could potentially be applied to the synthesis of chiral derivatives of this compound to improve manufacturing processes and explore stereospecific biological activities. mdpi.com

Role of Amine Transaminases in Chiral Amine Synthesis

Amine transaminases (ATAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that serve as powerful biocatalysts for the synthesis of enantiomerically pure chiral amines. researchgate.netnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor, a process known as transamination. researchgate.netmdpi.com This capability makes them highly valuable in the pharmaceutical and fine chemical industries, where chiral amines are critical building blocks for a vast number of active pharmaceutical ingredients (APIs). researchgate.netnih.gov

The use of ATAs offers a more sustainable and environmentally benign alternative to traditional transition-metal-catalyzed chemical synthesis methods for producing chiral amines. nih.govnih.gov The enzymatic process occurs under mild conditions and demonstrates high enantioselectivity, often yielding products with excellent optical purity (>99% enantiomeric excess). nih.govdiva-portal.org The reaction mechanism is a reversible ping-pong bi-bi process where the PLP cofactor acts as a transient carrier of the amino group. mdpi.comfrontiersin.org

Protein Engineering for Modulating Enzyme Specificity with Amine Substrates

A primary challenge in the application of naturally occurring amine transaminases is their often-limited substrate scope, particularly towards bulky, non-natural substrates like isoquinoline derivatives. nih.govfrontiersin.org Wild-type enzymes typically possess active sites with a "large" and a "small" binding pocket to accommodate the substituents of the substrate. This architecture often prevents them from efficiently converting prochiral ketones with two large or sterically demanding substituents, rendering them inactive or ineffective for synthesizing many pharmaceutically relevant chiral amines. mdpi.com

To overcome these limitations, protein engineering has emerged as an essential tool for tailoring the properties of ATAs to accept a broader range of substrates. frontiersin.orgresearchgate.net The main strategies employed include directed evolution, structure-based rational design, and computational redesign. frontiersin.orgresearchgate.net These techniques focus on modifying key amino acid residues within the enzyme's active site to expand the binding pockets, thereby enhancing catalytic activity and stereoselectivity towards previously unaccepted bulky substrates. mdpi.comrsc.org

Rational design involves making specific mutations to residues that shape the substrate-binding site. For example, mutating bulky amino acid residues like tyrosine or tryptophan to smaller ones, such as alanine, can create the necessary space to accommodate larger substrates. frontiersin.orgnih.gov One successful approach involved identifying a specific motif of mutations (Y59W/Y87F/Y152F/T231A) that could be engineered into various (S)-selective ω-transaminases, leading to dramatic increases in activity—up to 8,900-fold—for the synthesis of chiral amines with bulky substituents. nih.govmdpi.com Similarly, engineering efforts on an (R)-selective transaminase to produce sitagliptin (B1680988) involved extensive mutagenesis to create a variant with 17 mutations that showed a 268-fold improvement in activity. mdpi.com

These engineering successes demonstrate that the substrate scope of ATAs can be significantly expanded, enabling the efficient synthesis of complex chiral amines that are inaccessible with wild-type enzymes. nih.gov

Interactive Data Tables

Table 1: Examples of Engineered (S)-selective Transaminases for Bulky Substrates This table summarizes mutations and their impact on the catalytic efficiency of (S)-selective transaminases towards sterically demanding substrates.

| Starting Enzyme Scaffold | Target Substrate Type | Key Mutations / Strategy | Improvement in Activity | Resulting Enantiomeric Excess (% ee) | Reference |

| (S)-ω-transaminase from Ruegeria sp. TM1040 (3FCR) | Chiral amines with two bulky substituents | Optimization of identified motif (Y59W/Y87F/Y152F/T231A) | Up to 8,900-fold | >99.9% | nih.govmdpi.com |

| (S)-ω-transaminase BPTA from Paraburkholderia phymatum | Aryl alkyl ketones (1-propiophenone) | Rational engineering of large binding pocket (M78F/W82A/I284F/T440Q) | >470-fold (in kcat/KM) | >99.9% | rsc.org |

| (S)-ω-transaminase from Pseudomonas jessenii (PjTA) | Bicyclic and bulky amines | Computational design and multiple rounds of evolution | Not specified | Not specified | mdpi.com |

Table 2: Engineering of an (R)-selective Transaminase for Sitagliptin Synthesis This table details the progressive engineering of an (R)-selective transaminase from Arthrobacter sp. (ATA-117) for the industrial production of sitagliptin.

Vi. Patent Landscape and Commercial Implications in Fluorinated Isoquinoline Research

Analysis of Patenting Trends in Fluorinated Isoquinoline (B145761) Derivatives

The patenting of fluorinated isoquinoline derivatives is influenced by broader trends in the pharmaceutical industry, particularly the increasing prevalence of fluorinated compounds in approved drugs. It is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov This trend is mirrored in the growing number of FDA-approved drugs that are fluorinated heterocycles. nih.gov The global market for heterocyclic and fluoro-organic compounds was valued at USD 616.7 million in 2025 and is projected to reach USD 1,017.2 million by 2032, growing at a CAGR of 7.4%. coherentmarketinsights.com This growth is largely propelled by the pharmaceutical sector, which accounted for 36.1% of the market share in 2025. coherentmarketinsights.com

The rationale behind the increased patenting activity for fluorinated isoquinolines lies in the advantageous properties that fluorine substitution can confer upon a molecule. The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy and pharmacokinetic profiles. uspto.govacs.org As pharmaceutical companies seek to develop novel active pharmaceutical ingredients (APIs) with enhanced therapeutic properties and to extend the life cycle of existing drugs, the synthesis and patenting of new fluorinated isoquinoline derivatives have become a key strategy. coherentmarketinsights.com

Table 1: Key Drivers for Patenting Fluorinated Isoquinoline Derivatives

| Driver | Description |

|---|---|

| Enhanced Pharmacological Properties | Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity, leading to more effective drug candidates. uspto.govacs.org |

| Novelty and Patentability | The creation of new fluorinated isoquinoline structures allows for the generation of new intellectual property. |

| Market Growth for Fluorinated Compounds | The increasing number of successful fluorinated drugs on the market encourages further research and development in this area. nih.gov |

| Demand for New APIs | The need for innovative treatments for a wide range of diseases drives the synthesis of novel molecular scaffolds. coherentmarketinsights.com |

Strategic Importance of 4-Fluoroisoquinolin-5-amine as a Pharmaceutical Intermediate

Specific fluorinated isoquinoline derivatives have gained strategic importance as key building blocks in the synthesis of high-value pharmaceutical compounds. One such example is this compound. This compound is a crucial intermediate in the production of therapeutic agents for a range of conditions, including cerebrovascular disorders. nih.gov

The strategic value of this compound lies in its utility as a starting material for more complex molecules. The presence of both a fluorine atom and an amine group on the isoquinoline core provides multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds. The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, being a component of numerous drugs targeting the central nervous system (CNS). nih.goveurekaselect.com

The development of efficient and scalable synthetic routes to key intermediates like this compound is often a focus of process chemistry and can be the subject of patent protection. The ability to reliably produce this intermediate in high purity and yield is a critical step in the commercial manufacturing of the final drug product. Therefore, control over the intellectual property surrounding the synthesis of such key intermediates can provide a significant competitive advantage in the pharmaceutical market.

The use of this compound in the synthesis of drugs for cerebrovascular diseases highlights its importance in addressing significant unmet medical needs. The development of novel treatments for conditions such as stroke and other cerebrovascular disorders is a major focus of pharmaceutical research, and the availability of versatile and strategically important building blocks like this compound is essential for driving innovation in this area.

Vii. Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Complex Isoquinoline (B145761) Architectures

The development of more efficient and versatile synthetic routes to construct complex molecules from the 4-Fluoroisoquinolin-5-amine core is a primary focus of future research. While traditional methods have been effective, the demand for greater molecular diversity and complexity necessitates the exploration of novel synthetic strategies.

Recent years have seen a surge in the development of transition-metal-catalyzed cross-coupling reactions, C-H bond activation, and photocatalysis for the synthesis of functionalized isoquinolines. These methods offer unprecedented control over regioselectivity and stereoselectivity, enabling the construction of intricate molecular frameworks that were previously inaccessible. For instance, the application of palladium- or copper-catalyzed cross-coupling reactions can be envisioned for the selective functionalization of the isoquinoline core, while rhodium- and iridium-catalyzed C-H activation could allow for the direct introduction of substituents without the need for pre-functionalized starting materials.

Furthermore, the field is witnessing a shift towards more sustainable and environmentally friendly synthetic approaches. The use of flow chemistry, for example, can enable better control over reaction parameters, improve safety, and facilitate scalability. Photocatalysis, harnessing the energy of visible light, provides a green alternative to traditional thermal methods for promoting chemical reactions. The development of novel organocatalytic methods also presents an attractive, metal-free approach to the synthesis of chiral isoquinoline derivatives.

The application of these modern synthetic techniques to the this compound scaffold is expected to yield a diverse library of novel compounds with unique three-dimensional structures. These complex architectures will be crucial for exploring new structure-activity relationships and identifying potent and selective drug candidates.

Table 1: Emerging Synthetic Methodologies for Isoquinoline Scaffolds

| Methodology | Description | Potential Application for this compound Derivatives |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using catalysts like palladium, copper, and nickel. | Functionalization of the aromatic rings and the amine group to introduce diverse substituents. |

| C-H Bond Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. | Regioselective introduction of alkyl, aryl, and other groups onto the isoquinoline core. |

| Photocatalysis | Use of light to drive chemical reactions, often under mild and environmentally friendly conditions. | Access to novel reaction pathways and the synthesis of unique fluorinated isoquinoline structures. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Improved reaction control, safety, and scalability for the synthesis of derivatives. |

| Organocatalysis | Use of small organic molecules as catalysts, providing a metal-free alternative for asymmetric synthesis. | Enantioselective synthesis of chiral derivatives with specific biological activities. |

Advanced Computational Approaches for De Novo Drug Design

Computational chemistry and molecular modeling are becoming indispensable tools in the drug discovery process. For this compound, these approaches offer a powerful means to rationally design novel derivatives with desired pharmacological properties.

De novo drug design algorithms can generate novel molecular structures from scratch, tailored to bind to a specific biological target. By utilizing the this compound scaffold as a starting point, these algorithms can explore a vast chemical space to identify compounds with optimal binding affinities and selectivities. Techniques such as fragment-based drug design (FBDD) can also be employed, where small molecular fragments are computationally docked into the active site of a target protein and then linked together to create a potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be vital in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets, aiding in the optimization of their binding properties.

The presence of the fluorine atom in the scaffold is of particular interest for computational studies. Its unique electronic properties can significantly influence molecular conformation, binding affinity, and metabolic stability. Advanced computational methods can accurately model these effects, providing valuable guidance for the design of next-generation fluorinated therapeutics.

Exploration of New Therapeutic Applications for this compound Derivatives

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities. acs.orgnih.gov Derivatives of isoquinoline have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. acs.orgnih.gov The unique substitution pattern of this compound provides a novel entry point into this rich therapeutic landscape.

Future research will focus on synthesizing and screening libraries of this compound derivatives against a diverse panel of biological targets. The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, making these derivatives attractive candidates for drug development. The amino group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of biological activity and selectivity.

Emerging areas of therapeutic interest for these derivatives include the targeting of protein kinases, which are implicated in many cancers and inflammatory diseases. The isoquinoline core is a known hinge-binding motif for many kinase inhibitors. Additionally, the potential for these compounds to modulate the activity of enzymes and receptors involved in neurological disorders warrants further investigation. High-throughput screening (HTS) campaigns, coupled with detailed mechanistic studies, will be instrumental in identifying novel therapeutic applications for this promising class of compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Fluorinated Scaffolds

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is set to revolutionize the field. For fluorinated scaffolds like this compound, these technologies offer powerful new capabilities.

Generative AI models are capable of de novo design of molecules with specific desired properties, offering a powerful tool for exploring novel chemical space around the this compound core. frontiersin.orglifechemicals.com Furthermore, AI can be applied to retrosynthesis planning, helping chemists to devise the most efficient and cost-effective routes for synthesizing these novel compounds. mit.edusemanticscholar.orgillinois.edu

The integration of AI and ML will accelerate the entire drug discovery pipeline, from hit identification and lead optimization to preclinical development. By leveraging the predictive power of these technologies, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately bring new and effective therapies to patients faster. The application of these cutting-edge computational tools to the unique chemical space occupied by fluorinated isoquinolines holds immense promise for the future of medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoroisoquinolin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves fluorination of isoquinoline precursors or cyclization of fluorinated intermediates. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). For example, Friedländer reactions using 2-aminobenzaldehyde derivatives and fluorinated ketones have been optimized to achieve yields >70% under inert atmospheres . Comparative studies using PICOT framework (Population: fluorinated intermediates; Intervention: varying catalysts; Comparison: Pd vs. Cu; Outcome: yield; Time: 12–24h) can systematically evaluate efficiency.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Characterization requires a combination of:

- NMR (¹H/¹³C, 19F for fluorine position confirmation),

- HRMS for molecular ion validation,

- X-ray crystallography (if crystalline) to resolve substituent orientation .

- FT-IR to confirm amine and fluorine functional groups.

Cross-referencing spectral data with PubChem entries (e.g., InChIKey: JKYYJYWSTZTWKF-UHFFFAOYSA-N) ensures accuracy .

Q. What are the known stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability (TGA/DSC to identify decomposition temperatures),

- Light sensitivity (UV-Vis monitoring under light exposure),

- pH-dependent degradation (HPLC tracking in acidic/basic buffers).

Evidence suggests fluorinated isoquinolines are generally stable at room temperature in dark, anhydrous conditions but may hydrolyze in aqueous media .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model:

- Electrostatic potential maps to identify reactive sites,

- Activation energies for fluorination or amine substitution pathways.

Compare results with experimental kinetics (e.g., Arrhenius plots) to validate predictions. Studies on analogous compounds (e.g., 4-Methylisoquinolin-6-amine) show <5% deviation between computed and observed reaction rates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition data often arise from:

- Assay variability (e.g., MTT vs. resazurin for cell viability),

- Impurity profiles (HPLC purity thresholds >98% reduce false positives) .

Apply COSMIN guidelines to harmonize experimental protocols and validate findings across independent labs. For example, discrepancies in hCA II inhibition can be addressed by standardizing enzyme concentrations and buffer conditions .

Q. How does the fluorine substituent influence the pharmacokinetic properties of this compound compared to non-fluorinated analogs?

- Methodological Answer : Use PBPK modeling (Physiologically Based Pharmacokinetic) to simulate:

- Lipophilicity (logP shifts due to fluorine’s electronegativity),

- Metabolic stability (CYP450 interaction screens via liver microsomes).

Experimental validation via LC-MS/MS in rodent plasma can quantify half-life differences. Fluorine typically enhances metabolic resistance but may reduce oral bioavailability .

Key Considerations for Experimental Design

- Ethical Compliance : Ensure cytotoxicity studies follow OECD 129 guidelines for in vitro assays .

- Data Transparency : Share raw NMR/HRMS files via repositories (e.g., Zenodo) to address reproducibility concerns .

- Contradiction Analysis : Use PEA framework (Population, Exposure, Analysis) to dissect conflicting results in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.